molecular formula C22H23IN4O B3018872 Azepan-1-yl(4-((4-iodophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)methanone CAS No. 1251676-02-4

Azepan-1-yl(4-((4-iodophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)methanone

Cat. No. B3018872
CAS RN: 1251676-02-4
M. Wt: 486.357
InChI Key: HUQZFCBEPMSFLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azepan-1-yl(4-((4-iodophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)methanone is a complex organic compound. It contains an azepane ring, which is a seven-membered heterocyclic compound containing one nitrogen atom . It also contains a 1,8-naphthyridine ring, which is a type of nitrogen-containing heterocycle .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The azepane ring and the 1,8-naphthyridine ring would likely contribute to the rigidity of the molecule, while the iodophenyl group could potentially participate in halogen bonding interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the size and shape of the molecule, the presence of polar or nonpolar regions, and the presence of functional groups .

Scientific Research Applications

Pharmacological Activities

Naphthyridine derivatives, including compounds structurally related to Azepan-1-yl(4-((4-iodophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)methanone, have shown significant pharmacological activities. For instance, a novel naphthyridine derivative exhibited anticancer activity in human malignant melanoma A375 cells, indicating its potential as a chemical substance for melanoma treatment. This compound induced necroptosis at low concentrations and apoptosis at high concentrations, a dual mode of action that could be leveraged for therapeutic purposes (Kong et al., 2018).

Synthetic Chemistry

In the realm of synthetic chemistry, compounds related to Azepan-1-yl(4-((4-iodophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)methanone have been utilized in the synthesis of various heterocyclic systems and polyamides. For example, the synthesis of novel annulated products from aminonaphthyridinones demonstrates the versatility of naphthyridine derivatives in creating new heterocyclic systems with potential applications in materials science and drug development (Deady & Devine, 2006). Furthermore, naphthalene-ring containing diamines have been synthesized for the preparation of thermally stable polyamides, showcasing the application of these compounds in developing new materials with enhanced properties (Mehdipour‐Ataei et al., 2005).

Mechanism of Action

The mechanism of action of this compound is not clear without specific biological or pharmacological data. If this compound is intended to be a drug or a drug candidate, its mechanism of action would depend on its interactions with biological targets in the body .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s intended to be a drug or a drug candidate, future research could involve studying its pharmacological effects, determining its mechanism of action, and conducting clinical trials .

properties

IUPAC Name

azepan-1-yl-[4-(4-iodoanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23IN4O/c1-15-6-11-18-20(26-17-9-7-16(23)8-10-17)19(14-24-21(18)25-15)22(28)27-12-4-2-3-5-13-27/h6-11,14H,2-5,12-13H2,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUQZFCBEPMSFLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)I)C(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23IN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azepan-1-yl(4-((4-iodophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)methanone

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